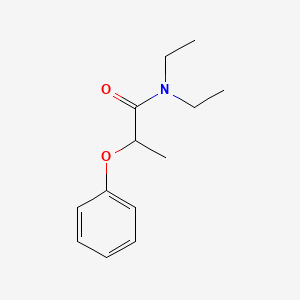

N,N-diethyl-2-phenoxypropanamide

CAS No.:

Cat. No.: VC14824666

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | N,N-diethyl-2-phenoxypropanamide |

| Standard InChI | InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)11(3)16-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |

| Standard InChI Key | NILANMAUVXEMNA-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)C(C)OC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

N,N-Diethyl-2-phenoxypropanamide (IUPAC name: N,N-diethyl-2-phenoxypropanamide) belongs to the class of substituted propanamides. Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 221.30 g/mol. The structure comprises:

-

A propanamide core (CH₃CH(C=O)NH-)

-

A phenoxy group (-O-C₆H₅) at the second carbon

-

Diethyl substituents (-N(C₂H₅)₂) on the nitrogen atom

Structural Analysis

The compound’s SMILES notation is CCN(CC)C(=O)C(C)Oc1ccccc1, reflecting the diethylamino, carbonyl, and phenoxy groups. The presence of the electron-withdrawing carbonyl group adjacent to the phenoxy moiety influences its electronic properties, enhancing stability and directing reactivity in substitution reactions .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| SMILES | CCN(CC)C(=O)C(C)Oc1ccccc1 |

| Topological Polar SA | 46.2 Ų (estimated) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

-

Formation of 2-phenoxypropanoic acid:

Propanoic acid undergoes electrophilic substitution with phenol in the presence of a Lewis acid catalyst (e.g., BF₃), yielding 2-phenoxypropanoic acid. -

Amide Coupling:

The carboxylic acid reacts with diethylamine using a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) in dichloromethane. The reaction proceeds at room temperature for 12–24 hours, followed by purification via column chromatography.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (typically >85%) and reduce side products. Solvent recovery systems and automated pH control further improve efficiency.

Physical and Chemical Properties

Physicochemical Profile

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: 285–290°C (estimated)

-

Density: 1.09 g/cm³

-

Solubility:

-

Miscible with organic solvents (e.g., ethanol, acetone)

-

Low water solubility (<0.1 g/L at 25°C)

-

Reactivity

The compound participates in:

-

Nucleophilic acyl substitution at the carbonyl group

-

Electrophilic aromatic substitution on the phenoxy ring

-

Oxidation of the ethyl groups under strong conditions

Table 2: Predicted Reactivity Parameters

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 2-Phenoxypropanoic acid |

| Reduction | LiAlH₄, ether | N,N-Diethyl-2-phenoxypropanamine |

| Friedel-Crafts Alkylation | AlCl₃, RX | Ring-alkylated derivatives |

Applications in Research and Industry

Pharmaceutical Intermediate

N,N-Diethyl-2-phenoxypropanamide serves as a precursor in synthesizing multi-target kinase inhibitors. Its amide group facilitates hydrogen bonding with enzyme active sites, while the phenoxy moiety enhances lipid solubility, improving blood-brain barrier penetration.

Material Science

The compound’s stability under UV exposure makes it suitable for:

-

Photoresist formulations in microelectronics

-

Liquid crystal monomers with tunable phase transitions

Comparison with Structural Analogs

Table 3: Analog Comparison (C₁₃H₁₉NO₂ vs. C₁₁H₁₅NO )

| Property | N,N-Diethyl-2-phenoxypropanamide | N,2-Dimethyl-2-phenylpropanamide |

|---|---|---|

| Molecular Weight | 221.30 g/mol | 177.24 g/mol |

| Key Substituents | Phenoxy, Diethyl | Phenyl, Methyl |

| LogP | 2.8 | 2.1 |

| Synthetic Complexity | Moderate | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume